Potassium triethylsilanolate Potassium triethylsilanolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996788
InChI: InChI=1S/C6H15OSi.K/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
SMILES:
Molecular Formula: C6H15KOSi
Molecular Weight: 170.37 g/mol

Potassium triethylsilanolate

CAS No.:

Cat. No.: VC15996788

Molecular Formula: C6H15KOSi

Molecular Weight: 170.37 g/mol

* For research use only. Not for human or veterinary use.

Potassium triethylsilanolate -

Specification

Molecular Formula C6H15KOSi
Molecular Weight 170.37 g/mol
IUPAC Name potassium;triethyl(oxido)silane
Standard InChI InChI=1S/C6H15OSi.K/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Standard InChI Key YTJYCWNMRAYWLV-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)[O-].[K+]

Introduction

Chemical Identity and Structural Properties

Potassium trimethylsilanolate, with the molecular formula C3H9KOSi\text{C}_3\text{H}_9\text{KOSi}, is an ionic species composed of a trimethylsilanolate anion (Me3SiO\text{Me}_3\text{SiO}^-) and a potassium counterion (K+\text{K}^+) . The compound crystallizes in a structure where the potassium ion interacts with the oxygen atom of the silanolate group, forming a coordination network that stabilizes the reactive anion . Its molecular weight is 128.29 g/mol, and it exhibits a density of 0.81 g/cm³ .

Physical Characteristics

The compound’s melting point ranges from 134°C to 138°C, while its boiling point is reported at 75°C under standard atmospheric pressure . These properties make it a solid at room temperature but require careful handling under inert conditions to prevent decomposition or hydrolysis .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC3H9KOSi\text{C}_3\text{H}_9\text{KOSi}
Molecular Weight128.29 g/mol
Density0.81 g/cm³
Melting Point134–138°C
Boiling Point75°C at 760 mmHg
Hazard Class8 (Corrosive)

Synthesis and Industrial Production

The synthesis of potassium trimethylsilanolate typically involves the reaction of trimethylsilanol with potassium hydroxide in an aprotic polar solvent. A representative procedure involves heating trimethylsilanol (10 g, 61.6 mmol) with potassium hydroxide (4.9 g, 122.5 mmol) in dimethyl sulfoxide (DMSO) at 60°C for 2 hours under nitrogen . This method achieves a yield of 99%, with the product isolated as a hygroscopic solid after filtration and solvent removal .

Reaction Mechanism

The deprotonation of trimethylsilanol by potassium hydroxide proceeds via a simple acid-base reaction:

Me3SiOH+KOHMe3SiOK+H2O\text{Me}_3\text{SiOH} + \text{KOH} \rightarrow \text{Me}_3\text{SiOK} + \text{H}_2\text{O}

The use of DMSO enhances the reaction rate by stabilizing the ionic intermediates, while inert conditions prevent oxidation or side reactions .

Spectroscopic Characterization

Vibrational Spectroscopy

The Raman and infrared (IR) spectra of potassium trimethylsilanolate provide critical insights into its molecular vibrations. The Raman spectrum of the pure solid reveals strong bands at 670 cm⁻¹ (Si–O stretching) and 1250 cm⁻¹ (Si–C symmetric bending), while the IR spectrum in Fluorolube mull shows a broad O–H stretching absorption at 3200 cm⁻¹ due to residual moisture . Density functional theory (DFT) calculations corroborate these assignments, confirming the ionic nature of the compound .

Table 2: Key Vibrational Modes

Vibration ModeFrequency (cm⁻¹)Assignment
Si–O stretch670Antisymmetric stretching
Si–C bend1250Symmetric deformation
O–H stretch3200Hydrolyzed impurities

Applications in Organic Synthesis

Potassium trimethylsilanolate is widely employed as a reagent for deprotection and ring-opening reactions. A notable application is its use in the cleavage of 1,3-oxazolidin-2-ones and 1,3-oxazolidin-5-ones, facilitating the synthesis of β-amino alcohols . For example, in the production of (RR)-salmeterol, a long-acting β₂ adrenergic agonist, the compound selectively removes the 2-oxazolidinone protecting group while preserving the NN-benzoyl moiety .

Mechanistic Insights

The reaction proceeds via nucleophilic attack at the carbonyl carbon, leading to ring opening and subsequent elimination of carbon dioxide:

Oxazolidinone+Me3SiOKβ-Amino Alcohol+CO2+Me3SiOH\text{Oxazolidinone} + \text{Me}_3\text{SiOK} \rightarrow \text{β-Amino Alcohol} + \text{CO}_2 + \text{Me}_3\text{SiOH}

This method offers advantages over traditional hydrolysis, including milder conditions and higher functional group tolerance .

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